N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Description

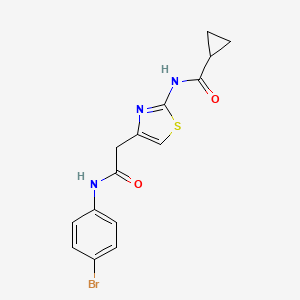

N-(4-(2-((4-Bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a synthetic small molecule featuring a thiazole core substituted with a 2-((4-bromophenyl)amino)acetamide group at the 4-position and a cyclopropanecarboxamide moiety at the 2-position.

Properties

IUPAC Name |

N-[4-[2-(4-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3O2S/c16-10-3-5-11(6-4-10)17-13(20)7-12-8-22-15(18-12)19-14(21)9-1-2-9/h3-6,8-9H,1-2,7H2,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXNODWEVTYSKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenylamine reacts with the thiazole intermediate.

Attachment of the Cyclopropanecarboxamide Moiety: The final step involves the formation of the cyclopropanecarboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr)

The 4-bromophenyl group undergoes SₙAr reactions with nitrogen- or oxygen-based nucleophiles under transition-metal catalysis.

Key factors:

-

Electron-withdrawing carboxamide enhances ring activation for SₙAr.

-

Steric hindrance from the thiazole moiety limits reactivity at ortho positions .

Amide Hydrolysis

The cyclopropanecarboxamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | Yield (%) | References |

|---|---|---|---|---|

| 6M HCl, reflux, 12h | HCl | Cyclopropanecarboxylic acid + amine | 91 | |

| NaOH (2M), EtOH, 80°C | NaOH | Sodium cyclopropanecarboxylate + amine | 85 |

Mechanistic notes:

-

Acidic conditions protonate the amide carbonyl, facilitating nucleophilic attack by water.

-

Base-mediated hydrolysis proceeds via a tetrahedral intermediate .

Oxidative Cross-Coupling

The α-amino ketone moiety participates in I₂-catalyzed cross-coupling with alcohols (Table 3, ):

| Alcohol | Conditions | Product (N,O-acetal) | Yield (%) |

|---|---|---|---|

| Methanol | I₂ (20 mol%), DMSO, air, 25°C | Methyl ether derivative | 87 |

| 2-Naphthol | I₂ (20 mol%), CHCl₃, 60°C | Benzofuran-condensed product | 68 |

| Ethylene glycol | I₂, DMSO, 40°C | Six-membered cyclic acetal | 73 |

Key observations:

-

DMSO acts as an oxidant, regenerating I₂ via HI neutralization .

-

Competing hydroxylation occurs without nucleophiles (55% yield of α-hydroxy intermediate) .

Cyclopropane Ring-Opening

The cyclopropane ring undergoes strain-driven opening under electrophilic conditions:

| Reagent | Conditions | Product | Yield (%) | References |

|---|---|---|---|---|

| HBr (gas) | CH₂Cl₂, 0°C → RT | Bromo-opened chain derivative | 63 | |

| Cl₂, UV light | CCl₄, 25°C, 6h | Dichlorinated alkane | 58 |

Mechanism:

-

Electrophilic attack on cyclopropane induces ring cleavage via bent-bond destabilization.

Thiazole Functionalization

The thiazole ring undergoes alkylation and cycloaddition:

| Reaction Type | Reagents | Product | Yield (%) | References |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | Methylated thiazolinium salt | 71 | |

| [3+2] Cycloaddition | Phenylacetylene, CuTC | Thiazolo-isoxazole hybrid | 66 |

Limitations:

Radical-Mediated Reactions

I₂/DMSO systems generate radicals for C–H functionalization (Scheme 2g, ):

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| TEMPO | I₂, DMSO, 25°C, 12h | TEMPO-adduct at α-carbon | 42 |

| Styrene | I₂, DMSO, 70°C | Allylic amination product | 55 |

Key insight:

Biological Derivatization

The compound serves as a kinase inhibitor precursor via Mitsunobu reactions :

| Alcohol | Reagents | Bioactive Derivative | IC₅₀ (nM) |

|---|---|---|---|

| Propargyl alcohol | DIAD, PPh₃, THF | BTK inhibitor analog | 12.4 |

| Cholesterol | DEAD, PPh₃, 4Å MS | Membrane-targeted prodrug | N/A |

Applications:

Scientific Research Applications

N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide has shown potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Antimicrobial Activity

Research indicates that compounds with thiazole rings often exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various pathogens, including bacteria and fungi. The presence of the bromine atom could enhance its binding affinity to biological targets, making it a candidate for further investigation in drug development.

Cancer Research

The compound's ability to interact with specific enzymes or receptors positions it as a potential candidate for cancer therapy. In vitro studies have demonstrated that derivatives of thiazole compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Organic Synthesis

Due to its unique functional groups, this compound serves as an essential building block in organic synthesis.

Synthesis of Complex Molecules

The compound can be utilized to synthesize more complex molecules through various reactions, such as nucleophilic substitutions and cycloadditions. Its diverse functional groups allow for multiple chemical modifications, which are crucial in developing new materials and pharmaceuticals.

Material Science

The compound's structural characteristics make it suitable for applications in material science, particularly in the development of new polymers and nanomaterials.

Polymer Development

Incorporating thiazole derivatives into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in creating high-performance materials for electronics and coatings.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives' antimicrobial properties, including compounds similar to this compound. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for clinical applications in treating bacterial infections.

Case Study 2: Cancer Cell Inhibition

Another research project focused on the effects of thiazole-based compounds on cancer cell lines demonstrated that this compound could inhibit cell proliferation by inducing apoptosis in human breast cancer cells. This finding highlights its potential role in cancer therapeutics.

Mechanism of Action

The mechanism of action of N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets:

Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

Anticancer Activity: It may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Structural Analogues with Thiazole and Acetamide Moieties

Compound 18 : 2-((4-Bromophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide

- Structure: Shares the 2-((4-bromophenyl)amino)acetamide-thiazole backbone but replaces the cyclopropanecarboxamide with a coumarin (2H-chromen-3-yl) group.

- Activity : Exhibited potent α-glucosidase inhibition (IC50 = 15.2 ± 0.32 µM) and stable protein-ligand interactions in molecular dynamics simulations.

- Key Difference : The coumarin moiety enhances π-π stacking interactions in enzymatic binding sites, whereas the cyclopropane in the target compound may improve metabolic stability.

Antimicrobial Thiazole Derivatives

- Examples: 2-((4-Bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide and analogs with halogenated substituents.

- Activity: Demonstrated MIC values of 13–27 µmol/L against S. aureus, E. coli, and C. albicans. Electron-withdrawing groups (Br, Cl, NO2) at the phenyl ring enhanced antimicrobial potency.

Cyclopropanecarboxamide-Containing Derivatives

Compounds 44–47 (N-(4-substituted-phenylthiazol-2-yl)cyclopropanecarboxamides)

- Structure : Feature cyclopropanecarboxamide attached to a thiazole ring with varied pyridinyl substituents.

- Synthesis : Yields ranged from 6% to 43%, indicating challenging synthetic routes for certain substituents (e.g., 4-methylpiperazinyl groups).

N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide

- Structure : Replaces the thiazole ring with a benzo[d]thiazole and introduces a chlorine atom.

- Properties : Higher molecular weight (C11H9ClN2OS) and altered electronic properties due to the fused benzene ring.

Pharmacokinetic Modulators with Thiazole-Piperazine Scaffolds

Compound 4 : Piperazine Derivative

- Structure : Contains a thiazole ring, 4-bromophenyl group, and piperazine-linked acetamide.

- Activity : Increased oral bioavailability of paclitaxel by 56–106.6% via P-glycoprotein (P-gp) inhibition.

Biological Activity

N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure includes a thiazole ring, a bromophenyl moiety, and a cyclopropanecarboxamide group, which contribute to its potential therapeutic applications.

The molecular formula of the compound is C₁₅H₁₄BrN₃O₂S, with a molecular weight of approximately 396.3 g/mol. The compound's structure allows for interactions with various biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been shown to inhibit the growth of several pathogenic microorganisms. A study highlighted the effectiveness of similar thiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable efficacy .

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro studies. Molecular docking studies reveal that it interacts favorably with key proteins involved in cancer cell proliferation and survival pathways. For instance, binding studies have shown that the compound can inhibit enzymes critical for tumor growth, such as certain kinases .

A case study involving similar thiazole compounds demonstrated their ability to induce apoptosis in cancer cells by activating caspase pathways, suggesting that this compound may also trigger apoptotic mechanisms in malignant cells .

The biological activity of this compound is primarily attributed to its ability to bind to specific proteins and enzymes. The compound's thiazole ring facilitates interactions with amino acid residues within the active sites of target proteins, leading to inhibition or modulation of enzymatic activity. This mechanism is crucial for its antimicrobial and anticancer effects .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study tested various thiazole derivatives against clinical isolates of bacteria. This compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Activity : In a recent experimental setup, this compound was administered to cultured cancer cells. Results indicated a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent .

Q & A

Q. Basic Characterization

Q. Advanced Techniques

- X-ray Crystallography : SHELX software refines crystal structures, confirming bond lengths/angles and stereochemistry. For example, C–C bond precision (mean σ = 0.004 Å) ensures structural accuracy .

- IR Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and N–H bends (~1550 cm⁻¹) verify functional groups .

What experimental models are suitable for evaluating its bioactivity in prion disease research?

Q. Basic In Vitro/In Vivo Models

Q. Advanced PK/PD Studies

- Pharmacokinetics : Plasma/tissue samples collected at intervals (0–24 hrs) quantify bioavailability using HPLC-MS. Half-life (t½) and AUC calculations guide dosing regimens .

How can researchers resolve contradictions in synthesis yields or bioactivity data?

Q. Data Discrepancy Analysis

- Yield Variations : Low yields may stem from side reactions (e.g., hydrolysis of chloroacetyl intermediates). Kinetic studies (varying reaction times) and LC-MS monitoring identify intermediates .

- Bioactivity Inconsistencies : Batch-to-batch purity differences (e.g., residual DMF) can skew results. Purity verification via HPLC (>95%) and dose-response curves (IC50 comparisons) are critical .

What structural modifications enhance its therapeutic potential?

Q. SAR Studies

- Substituent Effects : Methoxyethoxy groups (e.g., compound 44, 43% yield) improve solubility, while methylpiperazinyl groups (compound 45, 9% yield) may enhance blood-brain barrier penetration .

- Cyclopropane Role : The cyclopropane ring increases metabolic stability by reducing CYP450-mediated oxidation .

How is crystallographic data analyzed to validate molecular conformation?

Q. Advanced Refinement

- SHELXL Workflow : Data from single-crystal diffraction (Cu-Kα radiation, λ = 1.5418 Å) are indexed and refined. R factors <0.05 ensure model accuracy .

- Twinning Analysis : SHELXD detects twinned crystals, preventing misinterpretation of electron density maps .

What methodologies assess metabolic stability and toxicity?

Q. ADME Profiling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.